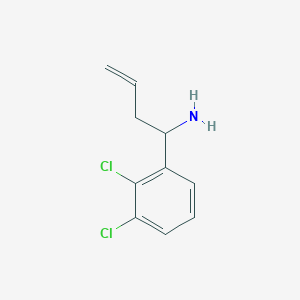
4-(Methyloctadecylamino)-3-((5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid is a complex organic compound with a unique structure that combines a sulfonic acid group, a naphthyl moiety, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid typically involves multiple steps. The process begins with the preparation of the naphthyl carbamoyl intermediate, followed by the introduction of the methyloctadecylamino group. The final step involves the sulfonation of the benzene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl moiety can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthyl ketone, while reduction of the sulfonic acid group may produce a sulfonate.
Aplicaciones Científicas De Investigación
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid involves its interaction with specific molecular targets. The long alkyl chain allows it to embed in lipid membranes, while the naphthyl and sulfonic acid groups can interact with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methyloctadecylamino)benzaldehyde
- 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine
- 5,6,7,8-Tetrahydro-2-methyl-1,4-naphthoquinone
Uniqueness
4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid is unique due to its combination of a long alkyl chain, a naphthyl moiety, and a sulfonic acid group. This unique structure allows it to interact with a wide range of biological and chemical targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
2589-61-9 |
|---|---|
Fórmula molecular |
C36H56N2O5S |
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
4-[(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]-3-[methyl(octadecyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C36H56N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-38(2)34-28-30(44(41,42)43)24-26-33(34)37-36(40)32-25-23-29-21-18-19-22-31(29)35(32)39/h23-26,28,39H,3-22,27H2,1-2H3,(H,37,40)(H,41,42,43) |
Clave InChI |
YCETZYXKHCVZDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=CC(=C1)S(=O)(=O)O)NC(=O)C2=C(C3=C(CCCC3)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


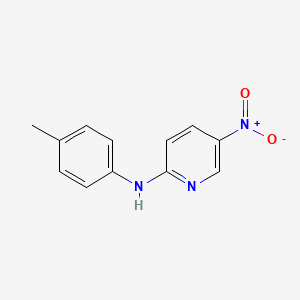


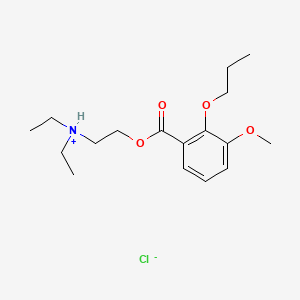

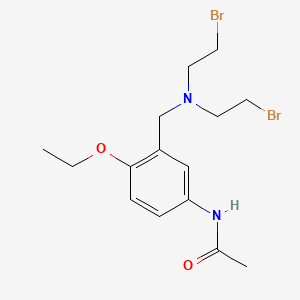

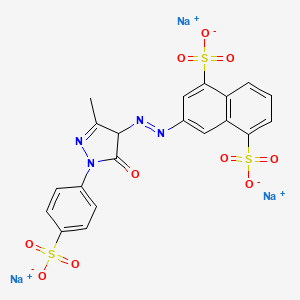

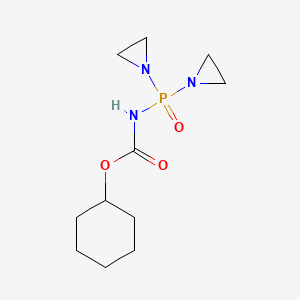
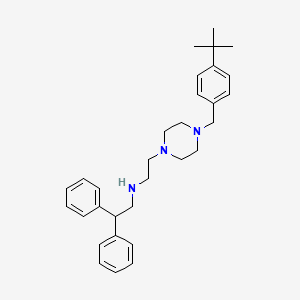
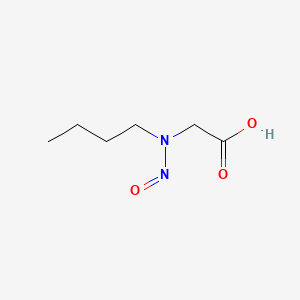
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
